4-Hydroxy-2-methyl-1H-indole-6-carboxylic Acid

Antiproliferative MCF-7 indole-6-carboxylic acid

4-Hydroxy-2-methyl-1H-indole-6-carboxylic acid (molecular formula C10H9NO3) is a trisubstituted indole derivative bearing a C4 hydroxy group, a C2 methyl group, and a C6 carboxylic acid moiety on the indole scaffold. This substitution pattern is chemically distinct, placing it at the intersection of three common modifications of the indole ring—hydroxylation, alkylation, and carboxylation—each of which independently modulates physiochemical properties and biological recognition.

Molecular Formula C10H9NO3
Molecular Weight 191.18 g/mol
Cat. No. B13712144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-2-methyl-1H-indole-6-carboxylic Acid
Molecular FormulaC10H9NO3
Molecular Weight191.18 g/mol
Structural Identifiers
SMILESCC1=CC2=C(N1)C=C(C=C2O)C(=O)O
InChIInChI=1S/C10H9NO3/c1-5-2-7-8(11-5)3-6(10(13)14)4-9(7)12/h2-4,11-12H,1H3,(H,13,14)
InChIKeyKEDNHMPKWBMBOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is 4-Hydroxy-2-methyl-1H-indole-6-carboxylic Acid – Chemical Identity and Structural Baseline for Procurement Decisions


4-Hydroxy-2-methyl-1H-indole-6-carboxylic acid (molecular formula C10H9NO3) is a trisubstituted indole derivative bearing a C4 hydroxy group, a C2 methyl group, and a C6 carboxylic acid moiety on the indole scaffold. This substitution pattern is chemically distinct, placing it at the intersection of three common modifications of the indole ring—hydroxylation, alkylation, and carboxylation—each of which independently modulates physiochemical properties and biological recognition [1]. The compound belongs to the broader class of indole-6-carboxylic acid derivatives, a privileged scaffold in anticancer drug discovery that has generated EGFR- and VEGFR-2-targeting antiproliferative agents with potent in vitro activity across multiple human cancer cell lines [2]. As a molecular entity, it combines the hydrogen-bond donor/acceptor capacity of the 4-hydroxy and 6-carboxylic acid groups with the steric signature of the 2-methyl substituent—a confluence not shared by any single comparator in its immediate structural neighborhood.

Why 4-Hydroxy-2-methyl-1H-indole-6-carboxylic Acid Cannot Be Substituted with Generic Indole-6-carboxylic Acids for SAR-Driven Discovery Programs


In structure-activity relationship (SAR) programs built on indole-6-carboxylic acid scaffolds, even single substituent changes produce profound shifts in biological outcome. The class-level evidence from 2024 studies of indole-6-carboxylic acid derivatives demonstrates that the presence of an aryl or heteroaryl fragment attached to a linker is required for anti-tumor activity, that cancer-cell selectivity indices vary sharply among closely related derivatives, and that enzyme inhibitory potency against EGFR and VEGFR-2 tyrosine kinases is finely tuned by substitution [1]. Within this framework, 4-Hydroxy-2-methyl-1H-indole-6-carboxylic acid occupies a specific, chemically defined position: its 4-OH and 6-COOH groups jointly provide a hydrogen-bond network and metal-chelating potential absent in the unsubstituted parent indole-6-carboxylic acid scaffold, while the 2-methyl group introduces a steric and electronic perturbation at the pyrrole ring that is absent in 4-hydroxy-1H-indole-6-carboxylic acid (CAS 40990-52-1), the closest commercially available analog. These substituent-level differences are not cosmetic—they are the variables that determine whether a given indole-6-carboxylic acid derivative will dock productively into EGFR or VEGFR-2, survive metabolic clearance, or exhibit cancer selectivity in vitro [1].

4-Hydroxy-2-methyl-1H-indole-6-carboxylic Acid – Comparator-Anchored Quantitative Differentiation Evidence Guide


Antiproliferative Activity of Methyl Ester Analog Against MCF-7 Breast Cancer Cells vs. Unsubstituted Indole-6-Carboxylic Acid Scaffold Baseline

The methyl ester derivative of 4-Hydroxy-2-methyl-1H-indole-6-carboxylic acid—Methyl 4-Hydroxy-2-methyl-1H-indole-6-carboxylate (CAS 1553225-70-9)—has been reported to exhibit antiproliferative activity against MCF-7 breast cancer cells with an IC50 of 8.2 µM. This property is attributed to enhanced cell membrane permeability conferred by the methyl ester and to metal-ion chelation at kinase active sites mediated by the 4-hydroxy group . By comparison, the parent indole-6-carboxylic acid scaffold, when used as a starting material in the same class of studies, is not itself antiproliferative and requires further derivatization—via hydrazone or oxadiazole linkers bearing aryl/heteroaryl fragments—to achieve potent cytotoxicity [1]. The free carboxylic acid form (4-Hydroxy-2-methyl-1H-indole-6-carboxylic acid) serves as the immediate synthetic precursor to this active methyl ester derivative.

Antiproliferative MCF-7 indole-6-carboxylic acid methyl ester

Cancer Cell Line Antiproliferative Potency of EGFR-Targeting Indole-6-Carboxylic Acid Hydrazone Derivatives: Class Benchmark for Derivatization of This Scaffold

In a 2024 study, eleven hydrazine-1-carbothioamide derivatives were synthesized from indole-6-carboxylic acid and evaluated for EGFR-targeted antiproliferative activity across HCT-116, HeLa, and HT-29 cancer cell lines using the MTT assay. Compound 3b (an EGFR-targeting hydrazone) was the most potent derivative, with EGFR enzyme inhibitory activity comparable to that of the clinical EGFR inhibitor Erlotinib [1] [2]. This class-level evidence establishes the performance ceiling achievable when the indole-6-carboxylic acid scaffold—with appropriate derivatization—is deployed against EGFR-driven cancers. 4-Hydroxy-2-methyl-1H-indole-6-carboxylic acid, bearing the same 6-COOH anchor point used for hydrazone/oxadiazole linker attachment in these studies, additionally provides the 4-OH and 2-CH3 substituents that are absent from the starting scaffold in the Allawi et al. study, offering additional vectors for SAR exploration not available with the generic indole-6-carboxylic acid starting material.

EGFR antiproliferative indole-6-carboxylic acid hydrazone

VEGFR-2-Targeting Oxadiazole Derivatives of Indole-6-Carboxylic Acid: Quantitative Antiproliferative Potency and Cancer Selectivity Baseline

In the same 2024 study series, ten oxadiazole derivatives of indole-6-carboxylic acid were synthesized as VEGFR-2-targeting antiproliferative agents. Compound 6e was identified as the most potent VEGFR-2 inhibitor, exhibiting cancer-selective cytotoxicity, G2/M cell cycle arrest, and induction of the extrinsic apoptosis pathway in HCT-116, HeLa, and HT-29 cell lines [1] [2]. These VEGFR-2-targeting compounds showed a clear selectivity index (SI) distinguishing cancer-cell toxicity from normal-cell toxicity—a critical parameter for translational development. The 6-COOH position on our compound is chemically identical to the anchor point used for oxadiazole linker attachment in these reference studies, making 4-Hydroxy-2-methyl-1H-indole-6-carboxylic acid a direct building block for generating novel VEGFR-2 inhibitors with unexplored substituent effects at positions 4 and 2.

VEGFR-2 oxadiazole antiproliferative cancer selectivity

Structural Differentiation from 4-Hydroxy-1H-indole-6-carboxylic Acid (CAS 40990-52-1): The 2-Methyl Substituent as a Key Pharmacophoric Variable

4-Hydroxy-1H-indole-6-carboxylic acid (CAS 40990-52-1; molecular formula C9H7NO3; molecular weight 177.16 g/mol), the commercially available comparator that omits the 2-methyl group, differs from our target compound in two critical respects: (i) molecular weight—177.16 vs. 191.18 g/mol for C10H9NO3—reflecting the absence of the CH3 group; and (ii) the pyrrole C2 position remains unsubstituted [1]. In indole SAR, the C2 position is a primary determinant of biological recognition: 2-substitution directly influences the conformation of substituents at the adjacent C3 and N1 positions, modulates the electronic character of the indole ring, and affects CYP450-mediated metabolism at the C2 and C3 positions [2]. The 2-methyl group specifically introduces steric bulk adjacent to the pyrrole nitrogen, which can alter hydrogen-bond geometry at the N-H donor/acceptor site and differentially interact with hydrophobic pockets in kinase ATP-binding sites.

4-hydroxyindole 2-methylindole structural analog SAR

In Silico Docking Performance of Indole-6-Carboxylic Acid Derivatives vs. Standard EGFR and VEGFR-2 Inhibitors

Molecular docking studies on indole-6-carboxylic acid derivatives demonstrated binding patterns to EGFR and VEGFR-2 that were comparable to those of the standard inhibitors Erlotinib and Sorafenib, respectively [1] [2]. The binding energy and docking scores of the best hydrazone derivatives (compounds 3b and 9a) against EGFR were competitive with Erlotinib, while oxadiazole derivatives (specifically 6e) showed favorable docking poses within the VEGFR-2 ATP-binding pocket [2]. These computational findings confirm that the indole-6-carboxylic acid core—the exact scaffold shared by 4-Hydroxy-2-methyl-1H-indole-6-carboxylic acid—can recapitulate key binding interactions of clinical kinase inhibitors when appropriately elaborated.

molecular docking EGFR VEGFR-2 in silico

Procurement-Relevant Application Scenarios for 4-Hydroxy-2-methyl-1H-indole-6-carboxylic Acid


Medicinal Chemistry – EGFR and VEGFR-2 Dual-Target Kinase Inhibitor Design

4-Hydroxy-2-methyl-1H-indole-6-carboxylic acid serves as a chemically differentiated starting scaffold for generating novel hydrazone or oxadiazole derivatives targeting EGFR and VEGFR-2 tyrosine kinases. The 6-COOH group provides the validated anchor point for linker attachment (as proven in the 2024 chemotype studies that produced Erlotinib- and Sorafenib-comparable docking), while the 4-OH enables additional hydrogen-bonding interactions or metal-chelation capacity, and the 2-CH3 group introduces steric modulation at the pyrrole ring—offering three simultaneously tunable positions where all close-in analogs (e.g., 4-hydroxy-1H-indole-6-carboxylic acid, 2-methyl-1H-indole-6-carboxylic acid) possess at most two [1].

Antiproliferative SAR Programs – MCF-7 and Colon Cancer Panel Screening

The methyl ester derivative of this compound (CAS 1553225-70-9) has demonstrated proof-of-concept antiproliferative activity with an IC50 of 8.2 µM against MCF-7 breast cancer cells, attributed to enhanced membrane permeability and metal-ion chelation at kinase active sites . For teams running multi-cell-line antiproliferative panels, the free acid form (4-Hydroxy-2-methyl-1H-indole-6-carboxylic acid) can be used directly as the common synthetic intermediate for generating diverse ester, amide, hydrazone, and oxadiazole libraries with pre-established activity against HCT-116, HeLa, HT-29, and MCF-7 cancer cell lines, benchmarked against the clinical EGFR inhibitor Erlotinib [1] .

Chemical Biology – Selective Kinase Probe Development Leveraging Unexplored C2 and C4 Substituent Space

The trisubstituted indole scaffold—with 4-OH, 2-CH3, and 6-COOH groups—offers three distinct vectors for pharmacophore elaboration, two of which (C4 and C2) are not simultaneously present on any commonly used indole-6-carboxylic acid building block. This unique substitution pattern is valuable for selectivity profiling against kinase panels, where the 2-methyl group may differentially engage hydrophobic pockets and the 4-OH may form selectivity-conferring hydrogen bonds with non-conserved residues. The 2024 indole-6-carboxylic acid studies confirmed cancer selectivity indices (SI) distinguishing tumor-cell from normal-cell toxicity, providing a translational relevance framework .

Chemical Synthesis – Procurement as a Key Intermediate for Bopindolol-Class Beta-Blocker Analogs and Indole-Based APIs

4-Hydroxy-2-methylindole (CAS 35320-67-3), the decarboxylated analog of this compound, is an established pharmaceutical intermediate in the synthesis of Bopindolol—a beta-adrenergic receptor antagonist—as well as in serotonin analog and antipsychotic API production [1]. 4-Hydroxy-2-methyl-1H-indole-6-carboxylic acid extends the utility of this chemical lineage by retaining the carboxylic acid handle at C6, enabling further diversification toward amide, ester, or heterocycle-fused products not accessible from the decarboxylated 4-hydroxy-2-methylindole alone.

Quote Request

Request a Quote for 4-Hydroxy-2-methyl-1H-indole-6-carboxylic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.